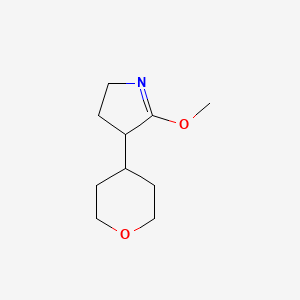
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole (MOP) is a heterocyclic aromatic compound that has been the subject of much scientific research. MOP is an aromatic compound with a six-membered ring structure containing three nitrogen atoms and one oxygen atom. It is a member of the pyrrole family of heterocyclic compounds, which are known for their diverse biological activities. MOP is a versatile compound that has been used in a variety of research applications, including drug design, medical imaging, and materials science. In
Scientific Research Applications
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has been used in a variety of scientific research applications. It has been used in the development of drugs, particularly those that target cancer cells, as it has been found to have anti-tumor properties. Additionally, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has been used in medical imaging, as it has been found to be a useful contrast agent for Magnetic Resonance Imaging (MRI). Furthermore, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has been used in materials science, as it has been found to be a useful building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole is not yet fully understood. It is believed to act on several different molecular targets, including proteins, enzymes, and receptors. It is thought to interact with these molecular targets by binding to them and altering their function. Additionally, it is believed to interact with DNA, as it has been found to inhibit the activity of certain enzymes involved in DNA replication.
Biochemical and Physiological Effects
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and DNA polymerase. Additionally, it has been found to inhibit the growth of cancer cells, as well as to induce apoptosis in certain types of cancer cells. Furthermore, it has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has several advantages and limitations for lab experiments. One of the major advantages of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole is its low toxicity, which makes it a safe and effective compound for use in laboratory experiments. Additionally, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, one of the major limitations of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the use of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole in scientific research. One potential direction is the development of new drugs that utilize 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole as a building block. Additionally, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole could be used in the development of new medical imaging agents and contrast agents. Finally, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole could be used to develop new methods for the diagnosis and treatment of diseases, such as cancer.
Synthesis Methods
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole can be synthesized by different methods. One of the most common methods is the condensation of an aldehyde and a substituted aniline. This reaction is catalyzed by an acid, such as hydrochloric acid, and yields 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole as a white crystalline solid. Other methods for the synthesis of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole include the reaction of an aldehyde and a substituted aniline in the presence of a base, such as sodium hydroxide, as well as the reaction of an aldehyde and a substituted aniline in the presence of a Lewis acid, such as boron trifluoride.
properties
IUPAC Name |
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-12-10-9(2-5-11-10)8-3-6-13-7-4-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOVXVRRGZNCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC1C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
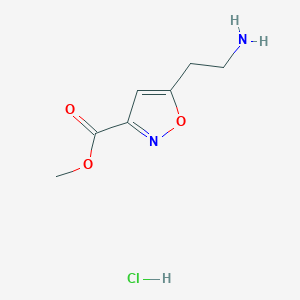
![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)

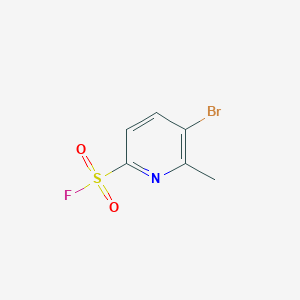
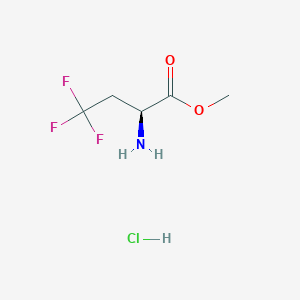
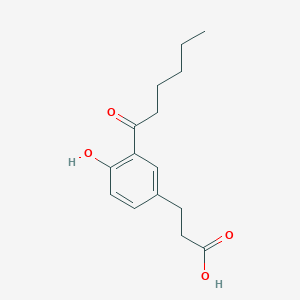
![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)
![rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)